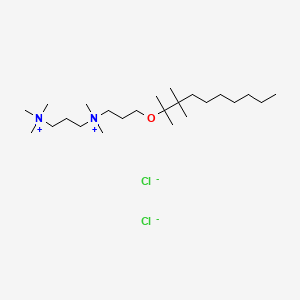
1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-((tetramethylnonyl)oxy)propyl)-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a tetramethylnonyl group, contributing to its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride typically involves the quaternization of a tertiary amine. The process generally includes the following steps:
Starting Materials: The synthesis begins with 1,3-diaminopropane and a suitable alkylating agent, such as methyl chloride.
Quaternization Reaction: The tertiary amine undergoes quaternization in the presence of an alkyl halide, such as tetramethylnonyl chloride, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, and advanced purification techniques are employed to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of various by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a disinfectant and to maintain sterile conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N,N’,N’-Pentamethyl-N’-octadecyl-1,3-propanediaminium dichloride
- N,N,N,N’,N’-Pentamethyl-N’-octyl-1,3-propanediaminium dichloride
Uniqueness
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride is unique due to its specific structure, which includes a tetramethylnonyl group. This structural feature imparts distinct surfactant properties, making it particularly effective in applications requiring strong interaction with lipid membranes.
Eigenschaften
CAS-Nummer |
69089-42-5 |
|---|---|
Molekularformel |
C24H54Cl2N2O |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
dimethyl-[3-(trimethylazaniumyl)propyl]-[3-(2,3,3-trimethyldecan-2-yloxy)propyl]azanium;dichloride |
InChI |
InChI=1S/C24H54N2O.2ClH/c1-11-12-13-14-15-18-23(2,3)24(4,5)27-22-17-21-26(9,10)20-16-19-25(6,7)8;;/h11-22H2,1-10H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NJSRSUHUORSOMG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(C)(C)C(C)(C)OCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


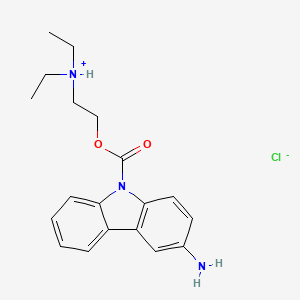
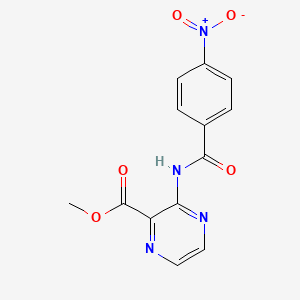
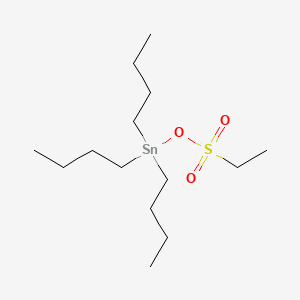
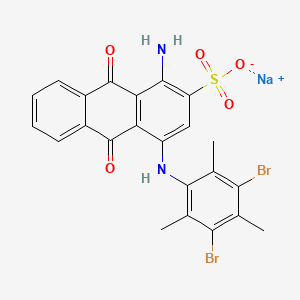
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)

![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
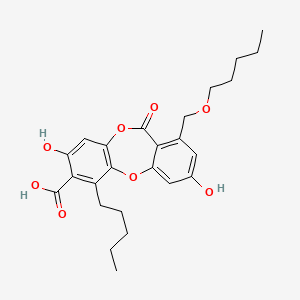
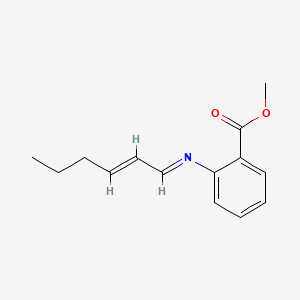
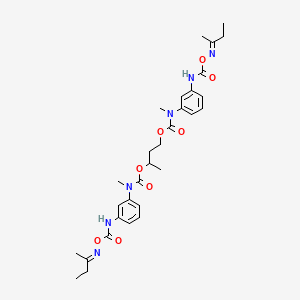
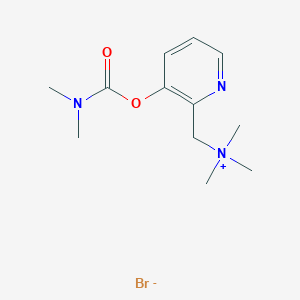
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

